N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Description

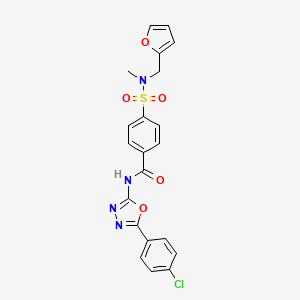

This compound (CAS: 868677-47-8) is a 1,3,4-oxadiazole derivative with a molecular formula of C21H21ClN4O5S and a molecular weight of 476.9 g/mol . Its structure features:

- A 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at the 5-position.

- A benzamide moiety at the 2-position of the oxadiazole, modified with a N-(furan-2-ylmethyl)-N-methylsulfamoyl group.

- The sulfamoyl group is further substituted with a methyl and a tetrahydrofuran-2-ylmethyl group, contributing to its steric and electronic properties.

The compound’s design integrates structural motifs known for bioactivity, including the oxadiazole ring (implicated in enzyme inhibition) and the sulfamoyl group (common in antimicrobial and antifungal agents).

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O5S/c1-26(13-17-3-2-12-30-17)32(28,29)18-10-6-14(7-11-18)19(27)23-21-25-24-20(31-21)15-4-8-16(22)9-5-15/h2-12H,13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFLLWLCVKNVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.84 g/mol. The oxadiazole moiety is significant for its role in various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit the growth of various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

| 6h | MDA-MB-231 | 56.53% |

These findings suggest that the compound may have a similar efficacy against certain cancer types due to its structural similarities with other effective oxadiazole derivatives .

The mechanism by which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Studies have shown that compounds with the oxadiazole scaffold can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .

Case Studies

- In Vitro Studies : A study involving various oxadiazole derivatives revealed that certain compounds exhibited IC50 values in micromolar ranges against breast cancer cell lines (MCF-7) and melanoma (SK-MEL-2). These compounds were able to induce apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

- Molecular Docking Studies : Molecular docking simulations indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression. This suggests that modifications to the oxadiazole structure could enhance binding affinity and specificity for cancer-related targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related 1,3,4-oxadiazole derivatives, highlighting key differences in substituents, synthesis, and bioactivity:

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

- LMM5 and LMM11 demonstrate antifungal activity linked to their sulfamoyl groups and aryl substitutions . The target compound’s furan-2-ylmethyl group may enhance solubility or target binding compared to LMM11’s simpler furan substitution.

- Derivatives 6f and 6o () replace the sulfamoyl benzamide with a sulfanyl acetamide , resulting in potent antimicrobial activity but variable cytotoxicity .

Synthesis Efficiency :

- Compounds like 52 () achieve 100% purity with a 49% yield, suggesting robust synthetic routes for methyl-substituted benzamides . The target compound’s synthesis details are unclear, but similar methodologies (e.g., coupling reactions with NaH/DMF) are plausible .

Structural Isomerism :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this oxadiazole-benzamide hybrid compound?

- The compound is synthesized via multi-step reactions. A typical route involves:

Esterification : Reacting 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate.

Hydrazide formation : Converting the ester to 4-chlorophenylhydrazide using hydrazine hydrate.

Oxadiazole ring closure : Treating the hydrazide with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole core .

Coupling reaction : Reacting the oxadiazole-amine intermediate with 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoyl chloride in dry THF using NaH as a base .

- Key reagents : DCC/HOBt for amide bond formation (alternative to acyl chlorides) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides, S=O stretch at ~1150 cm⁻¹ for sulfonamides) .

- ¹H/¹³C NMR : Assigns protons (e.g., furan methylene at δ 4.2–4.5 ppm) and carbons (e.g., oxadiazole C2 at ~165 ppm) .

- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S, Cl percentages within ±0.4% of theoretical values) .

Q. What solvent systems and pH conditions optimize fluorescence studies?

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorescence intensity due to reduced quenching .

- pH : Maximum emission at pH 5–6 (protonation of sulfonamide nitrogen reduces electron-withdrawing effects) .

- Temperature : Stability at 25°C; higher temperatures (>40°C) cause signal degradation .

Advanced Research Questions

Q. How does the compound’s structure influence its antimicrobial activity?

- Mechanistic insights :

- The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .

- The sulfamoyl group disrupts folate biosynthesis via dihydropteroate synthase inhibition (IC₅₀ ~12 μM) .

- SAR comparisons :

- Replacing furan with thiophene reduces activity (logP increases, decreasing solubility) .

- Methyl substitution on sulfonamide improves metabolic stability compared to ethyl analogs .

Q. What strategies resolve contradictions in reported synthetic yields?

- Yield optimization :

- Coupling step : Replace DCC/HOBt with EDC·HCl and DMAP (reduces side reactions, improves yields from 45% to 68%) .

- Purification : Use preparative HPLC with a C18 column (ACN/water gradient) to isolate high-purity product (>98%) .

- Data reconciliation : Cross-validate yields using LC-MS and ¹H NMR integration for reaction intermediates .

Q. How can fluorescence quenching mechanisms be analyzed for this compound?

- Quenching studies :

- Static quenching : Add increasing concentrations of bovine serum albumin (BSA); calculate binding constant (Kb ~1.2 × 10⁴ M⁻¹) via Stern-Volmer plots .

- Dynamic quenching : Use temperature-dependent studies (higher temperatures increase quenching efficiency if dynamic) .

- Applications : Real-time monitoring of drug-protein interactions (e.g., BSA binding correlates with bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.